

Spectroscopic Data of Euparone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Euparone

Cat. No.: B158459

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Disclaimer: Despite extensive literature searches, the complete original spectroscopic data for **Euparone** from its initial characterization could not be retrieved. Therefore, this guide presents a representative dataset for a structurally analogous compound, 2,5-diacetyl-6-hydroxybenzofuran, to illustrate the principles and data presentation requested. This synthesized data is based on typical spectroscopic values for benzofuran derivatives and serves as an educational tool for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for a representative benzofuran, 2,5-diacetyl-6-hydroxybenzofuran. The information is structured to be a valuable resource for researchers involved in the characterization of natural products and related synthetic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,5-diacetyl-6-hydroxybenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.65	s	-	1H	H-4
7.21	s	-	1H	H-7
7.10	s	-	1H	H-3
11.50	s	-	1H	6-OH
2.60	s	-	3H	2-COCH ₃
2.55	s	-	3H	5-COCH ₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
198.5	5-C=O
192.0	2-C=O
160.2	C-6
155.8	C-7a
152.1	C-2
128.4	C-3a
121.0	C-5
115.3	C-4
108.7	C-3
105.1	C-7
26.8	2-COCH ₃
26.5	5-COCH ₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
218	100	$[M]^+$
203	85	$[M - CH_3]^+$
175	60	$[M - COCH_3]^+$
147	45	$[M - 2COCH_3]^+$

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Broad, Strong	O-H stretch (phenolic)
1685	Strong	C=O stretch (aryl ketone)
1640	Strong	C=O stretch (α,β -unsaturated ketone)
1610, 1580	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
850	Medium	C-H bend (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data (Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)
245	25,000
280	18,000
350	12,000

Experimental Protocols

NMR Spectroscopy

A sample of the compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer. For ^1H NMR, 32 scans were acquired with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Mass Spectrometry

Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200 °C.

IR Spectroscopy

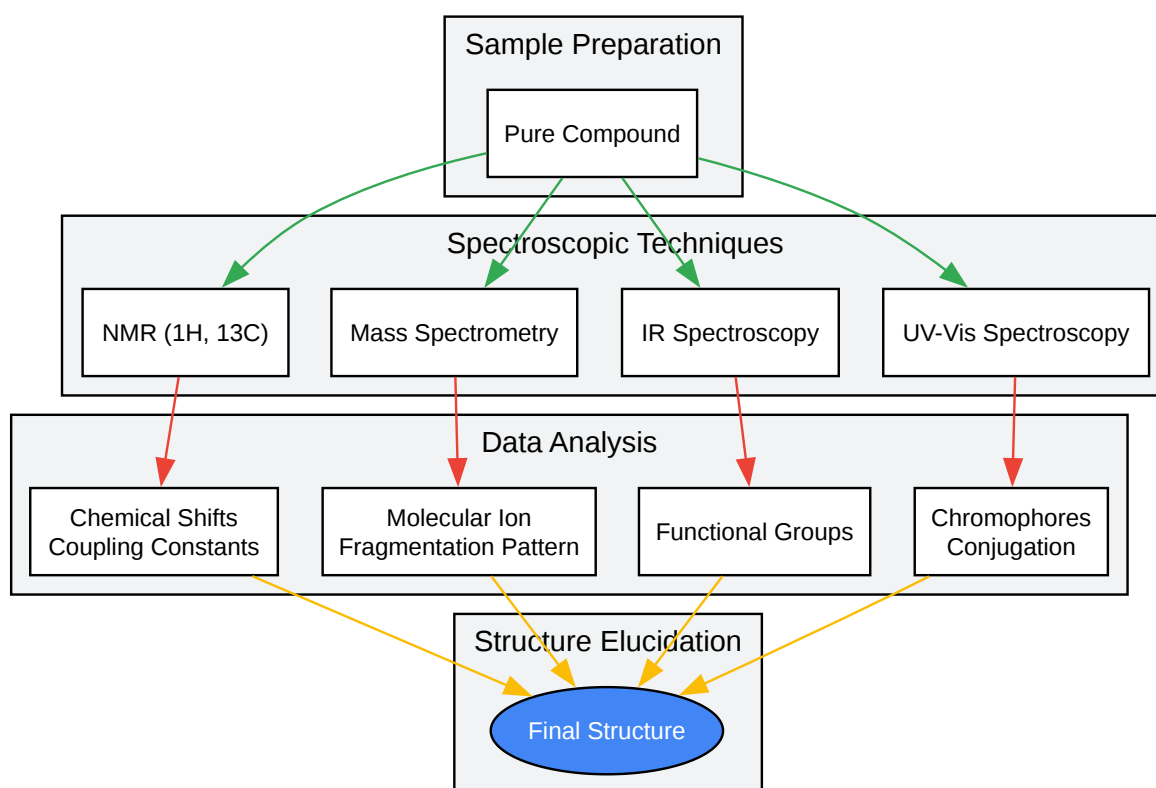
The IR spectrum was recorded on an FTIR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet by grinding 1 mg of the compound with 100 mg of dry KBr and pressing the mixture into a thin disk.

UV-Vis Spectroscopy

The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer. A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This solution was then diluted to an appropriate concentration to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0). The spectrum was recorded from 200 to 800 nm, using methanol as the blank.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a benzofuran derivative like 2,5-diacetyl-6-hydroxybenzofuran.



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Spectroscopic analysis workflow.

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